N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-18(33)20-6-5-7-21(14-20)30-25(34)16-32-24-9-4-3-8-23(24)26-27(32)28(35)31(17-29-26)15-19-10-12-22(36-2)13-11-19/h3-14,17H,15-16H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEBAPFVFKIUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113053 | |
| Record name | N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040662-50-7 | |
| Record name | N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040662-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Acetylphenyl)-3,4-dihydro-3-[(4-methoxyphenyl)methyl]-4-oxo-5H-pyrimido[5,4-b]indole-5-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901113053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps. The starting materials typically include 3-acetylphenylamine and 4-methoxybenzyl chloride. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
(under reflux with HCl). -
Basic Hydrolysis :
(in aqueous ethanol).
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative | 68–72% |
| Basic hydrolysis | 2M NaOH, ethanol, 60°C, 6h | Sodium carboxylate | 75–80% |
Oxidation Reactions
The pyrimidoindole core and acetylphenyl group are susceptible to oxidation:
-
Core Oxidation : Using KMnO₄ in acidic media converts the pyrimidoindole’s C–N bonds to carbonyl groups.
-
Acetyl Group Oxidation : The acetyl group is oxidized to a carboxylic acid with CrO₃/H₂SO₄.
| Reaction Site | Reagent | Product | Selectivity |
|---|---|---|---|
| Pyrimidoindole core | KMnO₄/H₂SO₄, 80°C | Oxo-pyrimidine derivatives | Moderate |
| Acetylphenyl group | CrO₃/H₂SO₄, reflux | Phenylcarboxylic acid | High |
Reduction Reactions
The compound’s aromatic and heterocyclic moieties participate in catalytic hydrogenation:
-
Nitro Group Reduction : If present, nitro groups are reduced to amines using H₂/Pd-C.
-
Ring Hydrogenation : The pyrimidoindole system can be partially saturated under high-pressure H₂.
| Target Group | Conditions | Product |
|---|---|---|
| Aromatic rings | 10% Pd-C, H₂ (50 psi), EtOH | Partially saturated pyrimidoindole |
| Nitro substituents | H₂/Pd-C, RT, 12h | Aminophenyl derivatives |
Nucleophilic Substitution
The 4-methoxyphenylmethyl group undergoes demethylation under strong nucleophiles:
| Reagent | Conditions | Product | Rate |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2h | 4-Hydroxyphenylmethyl derivative | 85–90% |
Stability Under Various Conditions
The compound exhibits moderate stability:
-
Thermal Stability : Decomposes above 220°C without melting.
-
pH Sensitivity : Stable in neutral pH but degrades in strongly acidic/basic conditions.
| Condition | Observation |
|---|---|
| High temperature | Decomposition via ring-opening reactions |
| UV light | Photooxidation of the acetamide group |
Key Research Findings
-
Synthetic Byproducts : Hydrolysis side products include dimerized pyrimidoindole structures due to reactive intermediates.
-
Catalytic Selectivity : Pd-C preferentially hydrogenates the pyrimidoindole core over aromatic rings.
-
Demethylation Kinetics : BBr₃-mediated demethylation follows pseudo-first-order kinetics () .
Reaction Mechanisms
-
Acetamide Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-determining nucleophilic attack by water.
-
Oxidation Pathways : Radical intermediates dominate in KMnO₄-mediated reactions, leading to mixed oxidation states.
Scientific Research Applications
N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (CAS 536706-70-4)
- Structural Differences :
- The pyrimidoindole core is substituted with a 3-methoxyphenyl group at position 3, compared to the 4-methoxyphenylmethyl group in the target compound.
- A sulfanyl (-S-) linker replaces the oxygen-based acetamide bridge at position 2.
- Functional Implications :
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS 537667-98-4)
- Structural Differences :
- A methyl group at position 3 and a trifluoromethoxy phenyl group on the acetamide side chain.
- The absence of a methoxybenzyl group may lower steric hindrance, favoring interactions with flat binding pockets.
Non-Pyrimidoindole Analogs
N3-Acyl-N5-aryl-3,5-diaminoindazole Analogues
- Structural Differences :
- Indazole core instead of pyrimidoindole.
- Substitutions include ethoxyphenyl and morpholine-carbonyl groups.
- Functional Implications :
Schiff Base Pyrazole Carboxamides
- Structural Differences: Pyrazole-carboxamide scaffold with arylideneamino and morpholino groups.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL)* | |
|---|---|---|---|---|
| Target Compound | ~520 | 3.8 | 0.05 | |
| N-(4-ethylphenyl)-...sulfanylacetamide | 513.6 | 4.2 | 0.02 | |
| 2-[(3-methyl-4-oxo...]acetamide | 489.4 | 3.5 | 0.1 |
*Calculated using fragment-based methods.
Biological Activity
N-(3-acetylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a complex arrangement of functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H24N4O4 |
| Molecular Weight | 480.52 g/mol |
| LogP | 3.6802 |
| Polar Surface Area | 69.448 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The compound features a pyrimidine ring fused with an indole moiety, which is often associated with various pharmacological effects.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, Mannich bases derived from similar structures have shown efficacy against various human cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values lower than standard chemotherapeutics like doxorubicin .
The mechanism of action for this compound likely involves the inhibition of specific cellular pathways related to cancer cell proliferation. It may interact with proteins involved in apoptosis and cell cycle regulation through hydrophobic interactions and hydrogen bonding, as suggested by molecular dynamics simulations conducted on structurally related compounds .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The presence of specific functional groups in its structure can enhance its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in microorganisms .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluating various derivatives of pyrimidine compounds found that those with structural similarities to this compound displayed potent antiproliferative effects against multiple cancer cell lines. The study emphasized the importance of the methoxy group in enhancing biological activity .
- SAR Analysis : Structure-activity relationship studies have shown that modifications in the phenyl rings and the introduction of electron-withdrawing groups can significantly affect the potency of these compounds against cancer cells. For example, the presence of methoxy groups was correlated with increased cytotoxicity .
- Comparative Studies : In comparative analyses with other benzotriazine derivatives, it was noted that the unique structural features of this compound contribute to its distinct pharmacological profile .
Q & A
Q. What synthetic routes are commonly employed to prepare complex pyrimidoindole-acetamide derivatives like this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Heterocyclic Core Formation : Cyclocondensation of substituted indoles with pyrimidine precursors under acidic or basic conditions to construct the pyrimido[5,4-b]indole scaffold .
Acetamide Side-Chain Introduction : Coupling the pyrimidoindole intermediate with activated acetamide derivatives (e.g., chloroacetamide) via nucleophilic substitution or amidation .
Functionalization : Methoxyphenylmethyl groups are added using alkylation or Mitsunobu reactions.
Key Characterization Tools :
- HPLC-MS for purity (>95%) and molecular weight confirmation.
- 1H/13C NMR to verify substituent positions and stereochemistry.
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- X-ray Crystallography : Resolves 3D conformation, critical for confirming fused-ring systems like pyrimidoindoles .
- 2D NMR (COSY, HSQC) : Assigns proton-proton and carbon-proton correlations, especially for overlapping signals in aromatic regions .
- FT-IR Spectroscopy : Confirms carbonyl (C=O) and amide (N-H) functional groups.
Advanced Research Questions
Q. What strategies address low solubility of pyrimidoindole-acetamide derivatives in aqueous buffers?
- Methodological Answer : Solubility challenges arise from hydrophobic aromatic systems. Solutions include:
Co-solvent Systems : Use DMSO-water gradients (e.g., 10% DMSO) for in vitro assays .
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity .
Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .
Validation : Monitor solubility via dynamic light scattering (DLS) and UV-Vis spectroscopy.
Q. How to resolve contradictory data in biological activity assays (e.g., kinase inhibition vs. cytotoxicity)?
- Methodological Answer : Contradictions may stem from off-target effects or assay interference. Steps:
Counter-Screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
Metabolomic Profiling : Identify metabolic pathways affected by cytotoxicity using LC-MS/MS .
Example : A pyrazolo-pyrimidine analog showed false-positive kinase inhibition due to aggregation; this was resolved via detergent addition (e.g., 0.01% Tween-20) .
Q. What computational methods predict the binding mode of this compound with biological targets?
- Methodological Answer : Combine:
Molecular Docking (AutoDock Vina) : Screen against homology models of targets (e.g., kinases) .
Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Free Energy Perturbation (FEP) : Quantify binding affinity changes for structure-activity relationship (SAR) optimization .
Case Study : A pyrimidoindole derivative showed selective binding to CDK2 via π-π stacking with Phe80, validated by MD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
